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Compound of Interest

Compound Name: 5-Chloropyridine-3,4-diamine

Cat. No.: B1356588

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloropyridine-3,4-
diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyridine-3,4-diamine is a substituted pyridine derivative with potential applications in
medicinal chemistry and materials science. A thorough understanding of its physicochemical
properties is fundamental for its synthesis, handling, and development in various research
applications. This technical guide provides a comprehensive overview of the known and
predicted physicochemical properties of 5-Chloropyridine-3,4-diamine, detailed experimental
protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Chloropyridine-3,4-
diamine. It is important to note that several of these values are predicted and await
experimental verification.
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Property Value Source
CAS Number 929074-42-0 [11[2]
Molecular Formula CsHeCIN3 [1][2]
Molecular Weight 143.57 g/mol [11[2]
Appearance White to off-white solid [1]
Melting Point Data not available

Boiling Point 359.1 £ 37.0 °C (Predicted) [1]
Density 1.447 g/cm3 (Predicted) [1]
pKa 7.05 £ 0.24 (Predicted) [1]
Solubility Data not available

LogP Data not available

Detailed Physicochemical Characteristics and

Experimental Protocols
Melting Point

The experimental melting point of 5-Chloropyridine-3,4-diamine is not readily available in the
cited literature. For comparison, related isomers such as 2-amino-5-chloropyridine have a
melting point of 135-138 °C.

Experimental Protocol for Melting Point Determination:
The melting point can be determined using a capillary melting point apparatus.

o Asmall, finely powdered sample of 5-Chloropyridine-3,4-diamine is packed into a thin-
walled capillary tube to a height of 2-3 mm.

e The capillary tube is placed in the heating block of the apparatus.
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e The temperature is increased rapidly to about 10-15 °C below the expected melting point,
and then the heating rate is slowed to 1-2 °C per minute.

e The melting point range is recorded from the temperature at which the first drop of liquid
appears to the temperature at which the entire sample has melted[3].

Solubility

Quantitative solubility data for 5-Chloropyridine-3,4-diamine in various solvents is not
currently available. However, based on its structure, which contains polar amino groups and a
pyridine nitrogen capable of hydrogen bonding, it is expected to be soluble in polar organic
solvents and have some solubility in water. For context, the related compound 3,4-
diaminopyridine is highly soluble in water and also shows solubility in ethanol and methanol[4].

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method):

This method is considered the gold standard for determining the equilibrium solubility of a
compound.

o Preparation of Saturated Solutions: An excess amount of 5-Chloropyridine-3,4-diamine is
added to a series of vials, each containing a known volume of a specific solvent (e.g., water,
ethanol, DMSO, etc.). The presence of undissolved solid is crucial to ensure saturation.

» Equilibration: The vials are securely capped and placed in a thermostatically controlled
shaker at a constant temperature (e.g., 25 °C). The mixtures are agitated for a sufficient
period (e.g., 24-48 hours) to reach equilibrium.

o Sample Preparation: After equilibration, the solutions are allowed to stand to allow the
excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and
filtered through a suitable syringe filter (e.g., 0.45 um PTFE) to remove any undissolved
particles.

e Quantification: The concentration of 5-Chloropyridine-3,4-diamine in the filtrate is
determined using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
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o Calculation: The solubility is expressed as the concentration of the compound in the
saturated solution (e.g., in mg/mL or mol/L).

pKa

The predicted pKa of 7.05 suggests that 5-Chloropyridine-3,4-diamine is a weak base. The
pKa value is critical for understanding the ionization state of the molecule at different pH
values, which influences its solubility, membrane permeability, and receptor-binding
interactions.

LogP (Partition Coefficient)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity
and is a critical parameter in drug development for predicting absorption, distribution,
metabolism, and excretion (ADME) properties. An experimental LogP value for 5-
Chloropyridine-3,4-diamine is not available.

Experimental Protocol for LogP/LogD Determination:
The shake-flask method is a common technique for measuring the partition coefficient.

 Preparation: A solution of 5-Chloropyridine-3,4-diamine is prepared in either n-octanol or a
pH-buffered aqueous solution.

 Partitioning: Equal volumes of the n-octanol and the aqueous phase are mixed in a
separatory funnel. The mixture is shaken vigorously for a set period to allow for the
partitioning of the compound between the two phases and then allowed to stand for the
phases to separate completely.

o Quantification: The concentration of the compound in each phase is determined using a
suitable analytical method like HPLC-UV or LC-MS.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the
base-10 logarithm of P. For ionizable compounds, the distribution coefficient (LogD) is
measured at a specific pH[5].
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Synthesis and Analytical Workflow

While a specific, optimized synthesis for 5-Chloropyridine-3,4-diamine is not detailed in the
provided search results, a plausible synthetic route can be devised based on established
organic chemistry principles and syntheses of similar compounds. A common approach for
introducing vicinal amino groups to a pyridine ring is through the reduction of a nitro-amino
precursor.

Proposed Synthesis of 5-Chloropyridine-3,4-diamine:

A potential synthetic pathway could involve the nitration of 3-amino-5-chloropyridine, followed
by the reduction of the resulting nitro-amino compound.

Nitration

3-Amino-5-chloropyridine

\ 4

Nitrating Agent ’ L TR oyt
(.9, HNO3/H2504) 5-Chloro-3-nitropyridin-4-amine .
Reduction
5-Chloropyridine-3,4-diamine

Reducing Agent
(e.g., Fe/HCI or H2/Pd-C)

Click to download full resolution via product page
A plausible synthetic workflow for 5-Chloropyridine-3,4-diamine.

Analytical Workflow for Compound Characterization:

Following synthesis, a standard analytical workflow is employed to confirm the identity and
purity of the final compound.
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An analytical workflow for the characterization of 5-Chloropyridine-3,4-diamine.

Experimental Protocol for Analytical Characterization:

» High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of
the compound. A solution of the compound is injected into an HPLC system equipped with a
suitable column (e.g., C18). The compound is eluted using a mobile phase (e.g., a gradient
of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), and its
detection is typically achieved with a UV detector. Purity is assessed by the relative area of
the main peak[3].

e Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the compound.
The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio
(m/z) of the resulting ions is measured. The observed molecular ion peak should correspond
to the calculated molecular weight of 5-Chloropyridine-3,4-diamine.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectroscopy are used
to elucidate the chemical structure of the compound. The sample is dissolved in a suitable
deuterated solvent (e.g., DMSO-ds or CDCIs), and the spectra are acquired. The chemical
shifts, coupling constants, and integration of the signals in the *H NMR spectrum, along with
the chemical shifts in the 133C NMR spectrum, provide detailed information about the

arrangement of atoms in the molecule.
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Biological and Pharmacological Context

There is currently limited information available in the public domain regarding the specific
biological activities of 5-Chloropyridine-3,4-diamine. However, the aminopyridine scaffold is a
well-known pharmacophore present in a variety of biologically active molecules. For instance,
diaminopyridine derivatives have been investigated for their potential as antimicrobial and
anticancer agents[6]. Furthermore, substituted aminopyridines are key intermediates in the
synthesis of numerous pharmaceuticals and agrochemicals[7]. The unique substitution pattern
of 5-Chloropyridine-3,4-diamine makes it an interesting candidate for further investigation in
drug discovery and development programs.

Conclusion

5-Chloropyridine-3,4-diamine is a chemical entity with well-defined basic properties such as
its molecular formula and weight. However, there is a notable lack of experimentally determined
data for key physicochemical parameters like melting point, solubility, and LogP. The provided
experimental protocols offer a roadmap for researchers to systematically characterize this
compound. The proposed synthetic and analytical workflows serve as a practical guide for its
preparation and quality control. Further research into the physicochemical and biological
properties of 5-Chloropyridine-3,4-diamine is warranted to unlock its full potential in various
scientific domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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